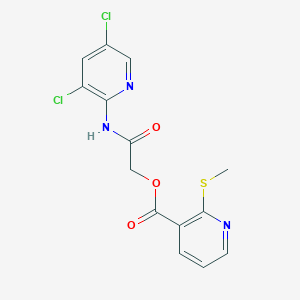![molecular formula C18H23N3O3 B15282509 4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B15282509.png)
4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide is a compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline moiety in its structure makes it an interesting candidate for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide typically involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with 4-(4-morpholinyl)butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroquinoline derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it can inhibit enzymes involved in DNA replication and repair, leading to cell death. The presence of the morpholine ring enhances its ability to interact with biological membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-quinolinecarboxamide: Lacks the morpholine moiety but shares the quinoline core structure.
4-hydroxy-N-(4-piperidinyl)butyl-2-quinolinecarboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
4-hydroxy-N-(4-(4-morpholinyl)butyl)-2-quinolinecarboxylate: An ester derivative of the compound.
Uniqueness
The presence of the morpholine ring in 4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide enhances its solubility and ability to interact with biological targets, making it a unique and valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H23N3O3 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(4-morpholin-4-ylbutyl)-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c22-17-13-16(20-15-6-2-1-5-14(15)17)18(23)19-7-3-4-8-21-9-11-24-12-10-21/h1-2,5-6,13H,3-4,7-12H2,(H,19,23)(H,20,22) |
Clave InChI |
FPMZZULRMDQXPG-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCCNC(=O)C2=CC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid](/img/structure/B15282428.png)
![(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B15282430.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)
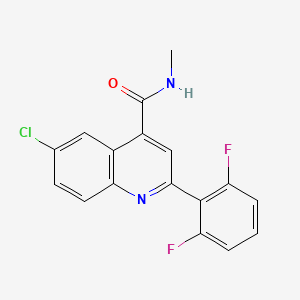
![4-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15282440.png)
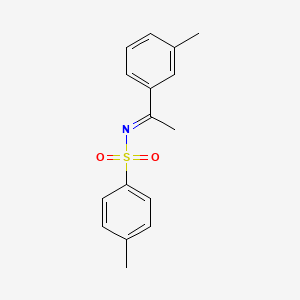
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B15282462.png)

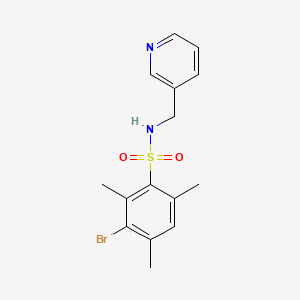
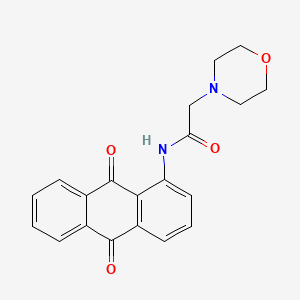
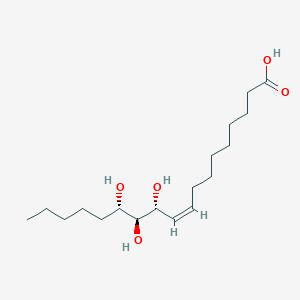
![2-{[(4-Ethoxy-3-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B15282484.png)
